molecular formula C16H18N2O3S B2627402 methyl 4-((Z)-((Z)-3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-ylidene)methyl)benzoate CAS No. 471919-42-3

methyl 4-((Z)-((Z)-3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-ylidene)methyl)benzoate

Cat. No. B2627402
CAS RN: 471919-42-3
M. Wt: 318.39
InChI Key: IXXAUMWPRYLRFP-GULLIVQYSA-N
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Description

Methyl benzoate compounds are an important class of chemical products. Most of these compounds have low toxicity and are mainly used in scents and as solvents .


Synthesis Analysis

Methyl benzoate (MB) compounds are prepared by reacting various benzoic acids with methanol using an acidic catalyst . In a study, the solid acids of zirconium metal solids fixed with various substances were studied. It was determined that zirconium metal catalysts with fixed Ti had the best activity .


Molecular Structure Analysis

The structure of methyl benzoate is C6H5−C(=O)−O−CH3. It is a colorless liquid that is poorly soluble in water, but miscible with organic solvents .


Chemical Reactions Analysis

Methyl benzoate reacts at both the ring and the ester, depending on the substrate. Electrophiles attack the ring, illustrated by acid-catalysed nitration with nitric acid to give methyl 3-nitrobenzoate .


Physical And Chemical Properties Analysis

Methyl benzoate is a colorless liquid at room temperature. Its boiling point is around 198-199°C, and it has a density of approximately 1.08 g/cm3 at 25°C .

Scientific Research Applications

Catalysis and Fine Chemical Synthesis

Methyl benzoates serve as intermediates in the chemical industry. Researchers have explored their synthesis using various catalysts. Notably, iron-supported zirconium/titanium solid acid catalysts have been investigated for their catalytic activity in methyl benzoate compounds. These catalysts were characterized using techniques such as FTIR, SEM, XRD, and BET. The study revealed that Zr ions significantly influence catalytic activity, while a specific Fe:Zr:Ti composition (2:1:1) demonstrated optimal performance .

Perfumery and Fragrance Industry

Methyl benzoate possesses a pleasant smell reminiscent of the fruit of the feijoa tree. Due to its aromatic properties, it finds application in perfumery. Its fruity and floral notes contribute to fragrance formulations .

Dye Synthesis and Optical Properties

Researchers have also explored novel azo compounds derived from methyl benzoate derivatives. For instance, the synthesis of Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methyl pyridin-2-yl)diazenyl) benzoate (EAB) has been investigated. This compound exhibits interesting optical properties, including nonlinear refraction index (NRI) and nonlinear absorption coefficient (NAC) .

Mechanism of Action

Esters can be converted to amides via an aminolysis reaction. Esters can undergo trans-esterification reactions to form different esters by applying LeChatlier’s principle to this equilibrium reaction. Esters can be reduced to form alcohols or aldehydes depending on the reducing agent .

Safety and Hazards

Methyl benzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and is combustible .

Future Directions

The catalytic activity and cyclic catalysis of different methyl benzoates were studied by using a series of Lewis solid acid catalysts. The iron-supported zirconium/titanium solid acid catalysts were characterized using FTIR, SEM, XRD, and BET .

properties

IUPAC Name

methyl 4-[(Z)-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-4-17-16-18(5-2)14(19)13(22-16)10-11-6-8-12(9-7-11)15(20)21-3/h6-10H,4-5H2,1-3H3/b13-10-,17-16?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXAUMWPRYLRFP-PUYCAGIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C1N(C(=O)C(=CC2=CC=C(C=C2)C(=O)OC)S1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN=C1N(C(=O)/C(=C/C2=CC=C(C=C2)C(=O)OC)/S1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-((Z)-((Z)-3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-ylidene)methyl)benzoate

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